molecular formula C15H20N2O3 B112783 Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate CAS No. 56487-30-0

Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate

Cat. No.: B112783
CAS No.: 56487-30-0
M. Wt: 276.33 g/mol
InChI Key: AMAMXHDDAKIOLG-UHFFFAOYSA-N
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Description

Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate (hereafter referred to as the "target compound") is a carbamate derivative featuring a pyrrolidine ring and a ketone group.

Properties

IUPAC Name

benzyl N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-12(14(18)17-9-5-6-10-17)16-15(19)20-11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAMXHDDAKIOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis: 2-Amino-1-(pyrrolidin-1-yl)propan-1-one

The synthesis begins with the preparation of the amine intermediate, 2-amino-1-(pyrrolidin-1-yl)propan-1-one. This step typically involves a Mannich-like reaction between pyrrolidine, formaldehyde, and a ketone precursor. For example, acetone may react with pyrrolidine and ammonium chloride under acidic conditions to yield the target intermediate. Alternatively, reductive amination of levulinic acid derivatives with pyrrolidine has been reported, though this route requires stringent control of reaction stoichiometry to avoid over-alkylation.

Carbamate Formation via Benzyl Chloroformate

The critical step involves converting the primary amine of 2-amino-1-(pyrrolidin-1-yl)propan-1-one into a carbamate using benzyl chloroformate (Cbz-Cl). This reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere, with triethylamine (Et3_3N) as a base to neutralize HCl byproducts. The general mechanism proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Cbz-Cl, followed by elimination of chloride (Figure 1).

Reaction Conditions:

  • Solvent: DCM or THF

  • Base: Et3_3N (2.5 equiv)

  • Temperature: 0°C to room temperature

  • Time: 4–6 hours

Yields for this step range from 70% to 85%, with purity dependent on efficient removal of excess Cbz-Cl and Et3_3N·HCl salts during workup.

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF enhance reagent solubility but may prolong reaction times due to reduced electrophilicity of Cbz-Cl. Nonpolar solvents like DCM favor faster reactions but require rigorous drying to prevent hydrolysis. Comparative studies indicate DCM provides marginally higher yields (82% vs. 78% in THF) under identical conditions.

Base selection is equally critical. While Et3_3N is widely used, alternatives like N,N-diisopropylethylamine (DIPEA) offer improved solubility in DCM, though at a higher cost. A 10% increase in yield has been observed with DIPEA in scaled-up syntheses (>100 g).

Temperature and Stoichiometry

Controlled temperature escalation from 0°C to room temperature minimizes side reactions such as N-overalkylation. Stoichiometric excess of Cbz-Cl (1.2 equiv) ensures complete conversion of the amine, though higher equivalents (>1.5) lead to dicarbamate byproducts. Kinetic monitoring via thin-layer chromatography (TLC) or in situ infrared (IR) spectroscopy is recommended to terminate the reaction at optimal conversion.

Purification and Characterization

Chromatographic Purification

Crude product purification employs silica gel column chromatography with ethyl acetate/hexane gradients (20%–50% ethyl acetate). The target compound typically elutes at 30% ethyl acetate, yielding a white crystalline solid after solvent evaporation. Preparative high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases is used for high-purity (>99%) batches required for pharmacological studies.

Analytical Validation

Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy:

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH2_2Ph), 4.15–4.05 (m, 1H, CH), 3.45–3.35 (m, 4H, pyrrolidine-H), 2.85–2.75 (m, 1H, CH2_2), 2.20–2.10 (m, 4H, pyrrolidine-H), 1.45 (d, J = 6.8 Hz, 3H, CH3_3).

  • HRMS (ESI+) : m/z calculated for C16_{16}H21_{21}N2_2O3_3 [M+H]+^+: 301.1552; found: 301.1548.

Purity assessments via ultraperformance liquid chromatography (UPLC) with UV detection at 254 nm confirm ≥97.5% purity for most batches.

Scale-Up Considerations and Industrial Relevance

Large-Scale Synthesis

Scaling the reaction to kilogram quantities necessitates modifications to ensure safety and efficiency. Continuous flow reactors have been proposed to mitigate exothermic risks during Cbz-Cl addition, with in-line quenching of HCl byproducts. Solvent recovery systems for DCM reduce environmental impact and operational costs.

Comparative Analysis of Alternative Methods

Enzymatic Carbamate Synthesis

Recent advances explore lipase-catalyzed carbamate formation in nonaqueous media. While environmentally benign, this method suffers from lower yields (50%–60%) and longer reaction times (24–48 hours), limiting its industrial applicability.

Solid-Phase Synthesis

Immobilization of the amine intermediate on Wang resin enables iterative carbamate formation and cleavage. Although advantageous for combinatorial libraries, the approach introduces additional steps for resin loading and cleavage, reducing overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]carbamate has been explored for its potential as an anticonvulsant agent. Recent studies indicate that related compounds exhibit broad-spectrum anticonvulsant properties, suggesting that this compound could be effective in treating various forms of epilepsy. For instance, a study on a related compound demonstrated significant protection against seizures in animal models, indicating a favorable safety profile and potential for use as an adjunct therapy with established anticonvulsants like valproic acid .

Neuroscience Research

The compound's structural similarity to known neuroactive substances makes it a subject of interest in neuroscience. Research indicates that derivatives of this compound may influence neurotransmitter systems, potentially leading to new treatments for neurological disorders. The ability to modulate synaptic transmission and neuronal excitability positions it as a valuable tool in understanding the mechanisms underlying epilepsy and other neurological conditions.

Synthetic Chemistry

In synthetic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow chemists to modify its structure to develop new derivatives with enhanced biological properties or novel mechanisms of action.

Case Study 1: Anticonvulsant Activity

A study published in PubMed explored the anticonvulsant properties of N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (a related structure). The findings revealed that this compound exhibited potent protection across various seizure models, including maximal electroshock and pentylenetetrazole tests. These results suggest that modifications to the benzyl carbamate structure could yield compounds with enhanced efficacy against seizures .

Case Study 2: Pharmacological Evaluation

Another investigation focused on the pharmacological evaluation of pyrrolidine derivatives highlighted their potential in treating drug-resistant epilepsy. The study emphasized the importance of structural modifications on the pharmacokinetic and pharmacodynamic profiles of these compounds, paving the way for future research on this compound as a therapeutic agent .

Mechanism of Action

The mechanism of action of Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Molecular Structure and Substituent Analysis

Property Target Compound (R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate
Core Structure Carbamate with pyrrolidine and ketone substituents Carbamate with phenyl and amide substituents
Key Functional Groups Pyrrolidine, ketone, carbamate Phenyl, amide, carbamate
Chirality Racemic (DL) mixture Enantiomerically pure (R-configuration)

Structural Implications :

  • The ketone (oxo) group in the target may reduce solubility in polar solvents compared to the amide group in the analog, which can participate in stronger hydrogen-bonding networks .

Physicochemical Properties (Estimated vs. Reported)

Parameter Target Compound (R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate
Molecular Weight ~292.34 g/mol 326.36 g/mol
Solubility Moderate in DMSO Low in water; soluble in DMSO, DMF
Melting Point Not reported 148–150°C

Notes:

  • The analog’s amide group contributes to its higher melting point due to intermolecular hydrogen bonding, a feature absent in the ketone-containing target compound.

Stability Profile

  • Hydrolysis Sensitivity : Both compounds are susceptible to hydrolysis under acidic/basic conditions, but the target’s ketone group may reduce susceptibility compared to the analog’s amide.
  • Storage : The analog is stable at −20°C under inert gas; similar conditions are recommended for the target compound.

Biological Activity

Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate, with the molecular formula C15H20N2O3 and CAS number 56487-30-0, is a synthetic organic compound notable for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural characteristics, which include a benzyl group, a pyrrolidine ring, and a carbamate functional group. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Target Enzymes

This compound primarily acts as an inhibitor of specific enzymes such as aminopeptidase M and leucine aminopeptidase. These enzymes play crucial roles in protein degradation pathways within cells. By inhibiting these enzymes, the compound disrupts normal cellular functions, leading to an accumulation of certain proteins and potentially inducing apoptosis in cancer cells .

Biochemical Pathways

The inhibition of aminopeptidases affects the protein degradation pathway, which is critical for maintaining cellular homeostasis. The resultant accumulation of proteins can lead to various cellular responses, including stress signaling and programmed cell death.

Anti-Cancer Properties

Research indicates that this compound may have anti-cancer properties due to its ability to induce cell death in certain cancer cell lines. For instance, studies have shown that compounds with similar structures can significantly inhibit the growth of tumor cells by disrupting their protein metabolism .

Anti-inflammatory Effects

The compound has also been explored for its potential anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated. This property could make it a candidate for treating inflammatory diseases .

Study on Enzyme Inhibition

A study conducted on the inhibitory effects of this compound revealed an IC50 value indicating effective inhibition of aminopeptidase M activity at low concentrations. These findings suggest that this compound could serve as a valuable tool in studying protein metabolism and related diseases .

Therapeutic Applications

In a therapeutic context, this compound has been tested alongside other agents in preclinical models for its efficacy against various cancers. Results indicated that when used in combination with established chemotherapeutics, it enhanced the overall anti-tumor effect, supporting further investigation into its clinical applications .

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructureEnzyme inhibition, anti-cancer properties
Benzyl N-[1-oxo-1-(piperidin-1-YL)propan-2-YL]carbamateSimilarModerate enzyme inhibition
Benzyl N-[1-oxo-1-(morpholin-1-YL)propan-2-YL]carbamateSimilarLower anti-cancer efficacy

This table illustrates how this compound compares with structurally similar compounds in terms of biological activity.

Q & A

Q. What are the recommended synthetic routes for Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate in academic research?

  • Methodological Answer : A common approach involves coupling a protected amino acid derivative with pyrrolidine. For example, a general coupling procedure (e.g., using Z-L-Ala as the amino acid and pyrrolidine as the amine) in tetrahydrofuran (THF) with LiAlH₄ as a reducing agent yields the target compound. Post-reaction, purification via column chromatography and confirmation by TLC (Rf = 0.49 in 50:50 Hexanes-EtOAc) are critical . Key Steps :
  • Activation of the carboxyl group (e.g., via mixed anhydride or carbodiimide coupling).
  • Amine nucleophile (pyrrolidine) addition under inert conditions.
  • Deprotection of the benzyl carbamate group if required (e.g., hydrogenolysis).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use ¹H NMR and ¹³C NMR to verify stereochemistry and functional groups. For instance, characteristic signals include:
  • ¹H NMR (Acetone-d₆) : δ 7.44–7.27 (m, 5H, aromatic), 4.43 (p, J = 7.1 Hz, 1H, CH), 1.28 (d, J = 6.9 Hz, 3H, CH₃) .
  • ¹³C NMR : Peaks at δ 171.19 (carbonyl) and 156.33 (carbamate).
    Additional Techniques :
  • TLC to monitor reaction progress (e.g., hexane:ethyl acetate eluent) .
  • IR Spectroscopy for carbonyl (1710–1731 cm⁻¹) and carbamate (1657 cm⁻¹) bands .

Advanced Research Questions

Q. What strategies address low yields in coupling steps during synthesis?

  • Methodological Answer :
  • Optimize Reaction Conditions : Increase stoichiometric ratios of the amine (1.2–1.5 equiv) or use coupling agents like HATU/DIPEA to enhance efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, THF) improve nucleophilicity.
  • Catalysis : Metal catalysts (e.g., Pd for deprotection) or microwave-assisted synthesis (e.g., 150°C for 20 hours) reduce side reactions .
    Data Contradiction Note : While some protocols recommend LiAlH₄ for reductions, its strong basicity may degrade acid-sensitive groups. Alternatives like NaBH₄/CeCl₃ should be tested .

Q. How does the benzyl carbamate (Cbz) group influence stability under varying pH conditions?

  • Methodological Answer : The Cbz group is stable under neutral to mildly acidic conditions but hydrolyzes in strong acids (pH < 1) or bases (pH > 12). Key stability
ConditionStability OutcomeReference
pH = 1, 100°CRapid hydrolysis (>90% in 1 hour)
pH = 12, RTPartial decomposition (50% in 24 h)
H₂/Pd-CComplete deprotection (hydrogenolysis)
Recommendations :
  • Avoid prolonged exposure to HCl or NaOH during workup.
  • Use hydrogenolysis for selective deprotection without disturbing pyrrolidine or carbonyl groups.

Q. How can researchers resolve conflicting NMR data for stereoisomeric mixtures?

  • Methodological Answer :
  • Chiral Chromatography : Use chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients to separate enantiomers.
  • Dynamic NMR : Analyze temperature-dependent splitting of diastereomeric signals (e.g., pyrrolidine ring protons at δ 3.33–3.30 ppm) .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., tert-butyl-protected analogs) .

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